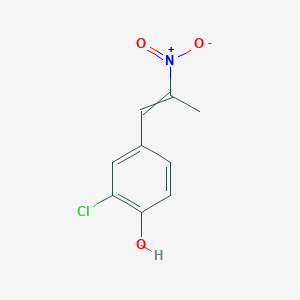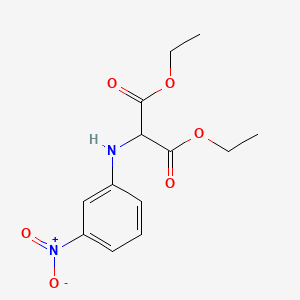![molecular formula C11H19NS2 B14593596 (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile CAS No. 61223-58-3](/img/structure/B14593596.png)
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile is a chemical compound characterized by the presence of both methylsulfanyl and oct-5-en-4-ylsulfanyl groups attached to an acetonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile typically involves the reaction of oct-5-en-4-ylsulfanyl derivatives with methylsulfanyl acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of products depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: It may serve as a probe or reagent in biochemical studies involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methylsulfanyl)acetonitrile: Lacks the oct-5-en-4-ylsulfanyl group, making it less complex.
(Oct-5-en-4-yl)sulfanylacetonitrile: Contains only the oct-5-en-4-ylsulfanyl group without the methylsulfanyl group.
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]methane: Similar structure but with a methane core instead of acetonitrile.
Uniqueness
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile is unique due to the presence of both methylsulfanyl and oct-5-en-4-ylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
61223-58-3 |
|---|---|
Molekularformel |
C11H19NS2 |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-2-oct-5-en-4-ylsulfanylacetonitrile |
InChI |
InChI=1S/C11H19NS2/c1-4-6-8-10(7-5-2)14-11(9-12)13-3/h6,8,10-11H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
UFOWNESYFZSNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=CCC)SC(C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




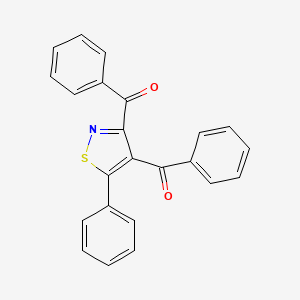


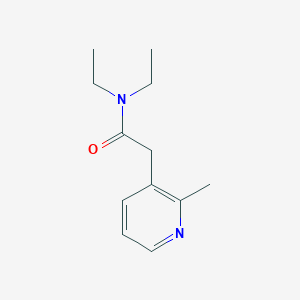
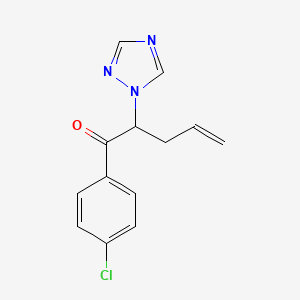
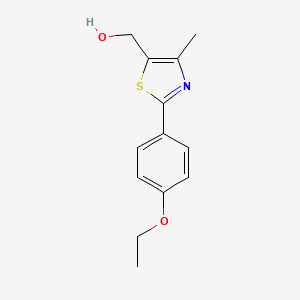
![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
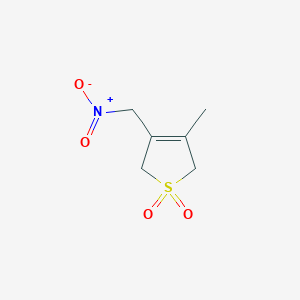
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)

